![molecular formula C14H14NO+ B14304130 Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- CAS No. 113674-52-5](/img/structure/B14304130.png)
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound consists of a pyridinium ring substituted with a 4-hydroxyphenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- typically involves the reaction of 4-hydroxybenzyl aldehyde with 1,4-dimethylpyridinium iodide in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions overnight. The resultant product is then purified through recrystallization in a sodium hydroxide aqueous solution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, ethyl-substituted pyridinium compounds, and various ethers and esters depending on the specific substitution reactions.
Applications De Recherche Scientifique
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is investigated for its applications in materials science, particularly in the development of nonlinear optical materials
Mécanisme D'action
The mechanism of action of Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological and chemical activities. These interactions can influence the compound’s ability to inhibit enzymes or interact with cellular components, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl]pyridinium: This compound has a similar structure but with a methoxy group instead of a hydroxyl group.
1-Methyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridinium hydrogensquarate: This derivative includes a hydrogensquarate anion, which influences its crystallographic properties.
Uniqueness
Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to form stable aggregates and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113674-52-5 |
|---|---|
Formule moléculaire |
C14H14NO+ |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenol |
InChI |
InChI=1S/C14H13NO/c1-15-10-8-13(9-11-15)3-2-12-4-6-14(16)7-5-12/h2-11H,1H3/p+1 |
Clé InChI |
DBOHWMPKJCJANT-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


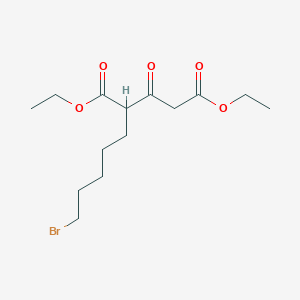
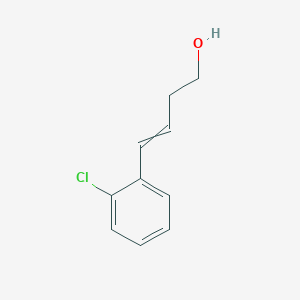
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
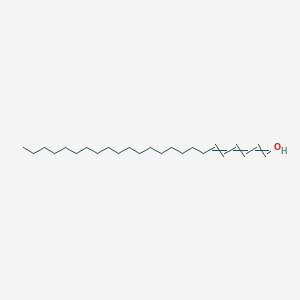

![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)




borane](/img/structure/B14304097.png)
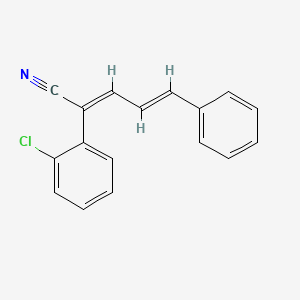
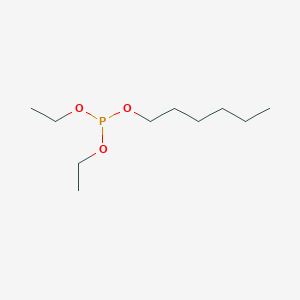
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
